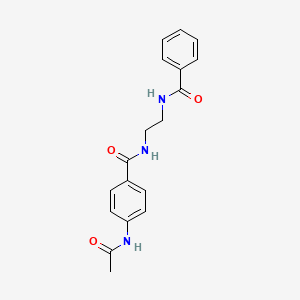

4-acetamido-N-(2-benzamidoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetamido-N-(2-benzamidoethyl)benzamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics. It was first synthesized in the late 1990s and has been extensively studied for its potential use as a painkiller.

Scientific Research Applications

Photoregulated Release and Uptake of Pharmaceuticals

Research on photoresponsive molecularly imprinted hydrogels has shown the development of materials capable of the photoregulated release and uptake of pharmaceuticals in aqueous media. These materials use azobenzene-containing functional monomers for the fabrication of photoresponsive hydrogels, demonstrating potential applications in controlled drug delivery systems (Gong, Wong, & Lam, 2008).

Synthesis and Biological Evaluation

Compounds structurally related to 4-acetamido-N-(2-benzamidoethyl)benzamide have been synthesized and evaluated for their potential as antiprion agents. These studies reveal the utility of benzamide derivatives in developing therapeutic agents against prion diseases, highlighting the importance of these compounds in medicinal chemistry (Fiorino et al., 2012).

Oxidation Reactions

The electrochemical oxidation of alcohols and aldehydes to carboxylic acids catalyzed by 4-acetamido-TEMPO demonstrates the role of these compounds in facilitating oxidative reactions. This method successfully converts a variety of substrates to their corresponding carboxylic acids under mild conditions, offering an alternative to traditional oxidation methods (Rafiee et al., 2018).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of paracetamol, a compound related to this compound, under UV/H2O2 conditions has been explored. This research provides insights into the degradation pathways of nitrogenous species, contributing to our understanding of the environmental impact and degradation behavior of pharmaceuticals (Vogna, Marotta, Napolitano, & d’Ischia, 2002).

properties

IUPAC Name |

4-acetamido-N-(2-benzamidoethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-13(22)21-16-9-7-15(8-10-16)18(24)20-12-11-19-17(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,20,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMCITCDCSSSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide](/img/structure/B2674549.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2674556.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2674557.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2674560.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)